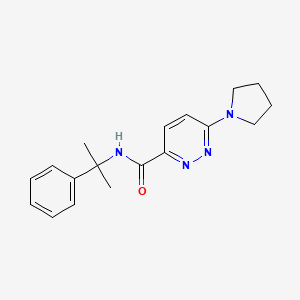![molecular formula C10H10BrNO2S B7130684 ethyl3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7130684.png)
ethyl3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that belongs to the thieno[3,2-b]pyrrole family. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyrrole core substituted with bromine, methyl, and ethyl ester groups. It is widely used in organic synthesis and has significant applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the bromination of a thieno[3,2-b]pyrrole precursor followed by esterification. One common method involves the reaction of 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and nucleophiles like amines or thiols are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate ester hydrolysis.
Major Products
The major products formed from these reactions include substituted thieno[3,2-b]pyrrole derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid from ester hydrolysis .
Scientific Research Applications
Ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
- Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
- 4H-thieno[3,2-b]pyrrole-5-carbohydrazides
Uniqueness
Ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the ethyl ester group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2S/c1-3-14-10(13)7-5(2)9-8(12-7)6(11)4-15-9/h4,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKJLYWIRIAURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CS2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7130602.png)
![2-hydroxy-N-[3-[(2-imidazol-1-ylpyridin-4-yl)methylamino]-3-oxopropyl]-4-methylbenzamide](/img/structure/B7130610.png)
![N-ethyl-N-phenyl-2-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7130618.png)


![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide](/img/structure/B7130639.png)
![N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide](/img/structure/B7130660.png)


![1-[2-(4-Chlorophenyl)ethyl]-4-ethylpiperazine](/img/structure/B7130689.png)


![2-bromo-6-[(methylamino)methyl]phenolhydrochloride](/img/structure/B7130721.png)
aminehydrochloride](/img/structure/B7130729.png)
